A Comprehensive Technical Guide to 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline (CAS No. 959238-18-7)
A Comprehensive Technical Guide to 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline (CAS No. 959238-18-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline, with the Chemical Abstracts Service (CAS) number 959238-18-7, is a halogenated quinazoline derivative that serves as a pivotal building block in medicinal chemistry and drug discovery.[1] The quinazoline scaffold is a "privileged structure," frequently found in molecules with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The specific substitution pattern of this compound—a chloro group at the 4-position, a fluoro group at the 8-position, and a trifluoromethyl group at the 2-position—imparts unique chemical reactivity and potential for targeted therapeutic design.
The trifluoromethyl group is known to enhance metabolic stability and membrane permeability of drug candidates, while the fluorine atom can modulate electronic properties and binding interactions.[4] The chlorine atom at the 4-position is a highly reactive site, susceptible to nucleophilic aromatic substitution (SNAr), making it an exceptionally versatile handle for the synthesis of diverse libraries of compounds.[5] This guide provides an in-depth analysis of the synthesis, characterization, reactivity, and applications of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline, offering valuable insights for professionals in the field of drug development.
Physicochemical Properties and Characterization
A summary of the key physicochemical properties of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline is presented in the table below.
| Property | Value | Source |
| CAS Number | 959238-18-7 | [1] |
| Molecular Formula | C₉H₃ClF₄N₂ | [6] |
| Molecular Weight | 250.58 g/mol | [6] |
| Appearance | Expected to be a solid | [6] |
| Storage Temperature | Room temperature | [1] |
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals in the aromatic region corresponding to the three protons on the benzene ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the fluorine and trifluoromethyl groups.
-
¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the carbon atoms in the quinazoline ring system. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this molecule. It is expected to show two distinct signals: one for the fluorine atom at the 8-position and another for the trifluoromethyl group at the 2-position. The signal for the CF₃ group will appear as a singlet, while the signal for the C8-F will likely show coupling to the adjacent aromatic protons. For the related compound 2-(trifluoromethyl)-1H-quinazolin-4-one, the ¹⁹F NMR standard is CCl₃F.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the molecular ion peak).
Synthesis and Mechanistic Insights
The synthesis of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline typically proceeds through a two-step sequence involving the formation of the corresponding quinazolin-4-one intermediate, followed by chlorination.
Step 1: Synthesis of 8-Fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one
The construction of the quinazolinone core is a well-established transformation in heterocyclic chemistry. A common and efficient method involves the condensation of a substituted anthranilic acid with a suitable reagent to introduce the C2 and N3 atoms of the pyrimidine ring. In this case, 2-amino-3-fluorobenzoic acid would be the logical starting material.
The reaction with trifluoroacetic anhydride or a related trifluoromethyl-containing reagent provides the 2-(trifluoromethyl)quinazolin-4-one. This reaction proceeds via an initial N-acylation of the anthranilic acid, followed by an intramolecular cyclization and dehydration to form the quinazolinone ring.
Experimental Protocol: Synthesis of 8-Fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one (Proposed)
-
To a stirred solution of 2-amino-3-fluorobenzoic acid in a suitable solvent (e.g., toluene or dioxane), add an equimolar amount of a dehydrating agent.
-
Slowly add trifluoroacetic anhydride at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the desired 8-Fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one.
Step 2: Chlorination of 8-Fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one
The conversion of the quinazolin-4-one to the 4-chloroquinazoline is a crucial step that activates the molecule for subsequent nucleophilic substitution reactions. This transformation is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
The mechanism of this reaction involves the activation of the carbonyl oxygen of the quinazolinone by the chlorinating agent, followed by nucleophilic attack of the chloride ion at the C4 position and subsequent elimination to form the 4-chloroquinazoline.
Experimental Protocol: Synthesis of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline (Proposed)
-
Suspend 8-Fluoro-2-(trifluoromethyl)quinazolin-4(3H)-one in an excess of phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of a tertiary amine base (e.g., N,N-dimethylaniline) to facilitate the reaction.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC or LC-MS.
-
After the reaction is complete, carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide).
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline.
Caption: Synthetic workflow for 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline.
Reactivity and Applications in Drug Discovery
The primary utility of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline in drug discovery stems from the high reactivity of the chlorine atom at the 4-position towards nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide variety of substituents, enabling the rapid generation of diverse chemical libraries for biological screening.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the quinazoline ring system, further enhanced by the trifluoromethyl group at the 2-position, makes the C4 position highly electrophilic and susceptible to attack by nucleophiles. Common nucleophiles employed in these reactions include:
-
Amines: Reaction with primary and secondary amines is a widely used strategy to synthesize 4-aminoquinazoline derivatives, which are prominent in many biologically active compounds, including kinase inhibitors.[5]
-
Alcohols and Phenols: Alkoxy and aryloxy groups can be introduced by reacting with the corresponding alcohols or phenols, typically in the presence of a base.
-
Thiols: Thioether linkages can be formed through reaction with thiols.
The regioselectivity of the SNAr reaction is a key advantage. Nucleophilic attack occurs preferentially at the 4-position over other positions on the quinazoline ring.
Caption: General scheme for the SNAr reaction of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline.
Potential Therapeutic Applications
Derivatives of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline are of significant interest in the development of novel therapeutics, particularly in the following areas:
-
Oncology: The 4-anilinoquinazoline scaffold is a well-known pharmacophore for the inhibition of various protein kinases that are implicated in cancer cell proliferation and survival. The strategic placement of fluorine and trifluoromethyl groups can enhance the binding affinity and selectivity of these inhibitors.
-
Anti-inflammatory Agents: Quinazoline derivatives have been investigated for their potential to modulate inflammatory pathways.
-
Antimicrobial Agents: The quinazoline nucleus is present in a number of compounds with antibacterial and antifungal activity.
The versatility of 4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline as a synthetic intermediate makes it a valuable tool for lead optimization in drug discovery programs. By systematically modifying the substituent at the 4-position, researchers can fine-tune the pharmacological properties of the resulting compounds to achieve desired potency, selectivity, and pharmacokinetic profiles.
Conclusion
4-Chloro-8-fluoro-2-(trifluoromethyl)quinazoline is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry. Its synthesis, while requiring careful execution, is based on well-established chemical principles. The key to its utility lies in the predictable and efficient reactivity of the 4-chloro group, which allows for the creation of a wide range of derivatives. For researchers and scientists in drug development, this compound represents a valuable starting point for the design and synthesis of novel therapeutic agents targeting a variety of diseases. The continued exploration of the chemical space accessible from this versatile intermediate is likely to yield new and improved drug candidates in the future.
References
-
Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines. Frontiers in Chemistry. 2022. Available from: [Link]
-
Synthesis and characterization of 2‐trifluoromethyl‐4(3H)‐quinazolinone derivatives with various 3‐substituents. ResearchGate. 2022. Available from: [Link]
-
Innovations in Organic Synthesis with 4-Chloro-8-fluoroquinoline. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
2-(trifluoromethyl)-1H-quinazolin-4-one - Optional[19F NMR] - Chemical Shifts. SpectraBase. Available from: [Link]
-
A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules. 2017. Available from: [Link]
-
Synthesis and Antitumor Activity of N-Phenyl-4-(Trifluoromethyl)-Quinazoline-2-Amine Derivatives. Chinese Pharmaceutical Journal. 2024. Available from: [Link]
-
4-CHLORO-8-(TRIFLUOROMETHOXY)-2-(TRIFLUOROMETHYL)QUINOLINE | CAS 306935-27-3. Matrix Fine Chemicals. Available from: [Link]
-
Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. Molecules. 2007. Available from: [Link]
-
(PDF) Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. ResearchGate. 2015. Available from: [Link]
-
4-Chloro-8-(trifluoromethyl)quinoline | C10H5ClF3N | CID 90262. PubChem. Available from: [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. 2024. Available from: [Link]
-
Pharmacological importance of quinazoline-based drugs. ResearchGate. 2022. Available from: [Link]
-
Discovery of fluorinated 2-Styryl 4(3H)-quinazolinone as potential therapeutic hit for oral cancer. Bioorganic & Medicinal Chemistry. 2023. Available from: [Link]
-
Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences. 2015. Available from: [Link]
-
1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives... ResearchGate. 2020. Available from: [Link]
Sources
- 1. 4-Chloro-8-fluoro-2-(trifluoroMethyl)quinazoline | 959238-18-7 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 5. mdpi.com [mdpi.com]
- 6. 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline [cymitquimica.com]
